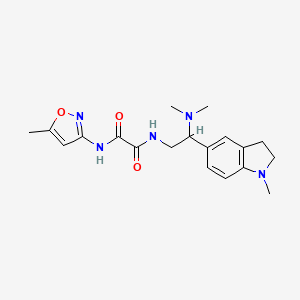

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-11-16(23(2)3)13-5-6-15-14(10-13)7-8-24(15)4/h5-6,9-10,16H,7-8,11H2,1-4H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGSHVNHAPXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of and a molecular weight of approximately 394.52 g/mol. It comprises an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indoline Intermediate : The synthesis begins with the preparation of the indoline intermediate through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, typically using potassium carbonate or sodium hydride.

- Oxalamide Formation : The final step involves coupling the resulting product with 5-methylisoxazole under specific reaction conditions to form the oxalamide linkage.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit various biological activities, including:

- Neuropharmacological Effects : Initial studies suggest that this compound may influence neurotransmitter systems, particularly those related to mood regulation and pain modulation.

- Anticonvulsant Properties : In vivo studies have shown that related compounds exhibit protective effects against seizures in animal models, indicating potential anticonvulsant activity.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds featuring oxalamide structures:

- Anticonvulsant Activity : A study demonstrated that compounds with similar structures showed significant protection against seizures induced by maximal electroshock tests in rodent models. The efficacy was dose-dependent, suggesting that further exploration into dosage optimization could enhance therapeutic outcomes.

- Neuroprotective Effects : Research has indicated that related oxalamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isoxazole and indoline moieties can significantly alter biological activity, suggesting pathways for future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.